Osu 6162 hydrochloride
Overview
Description
Mechanism of Action
Target of Action
OSU-6162 hydrochloride, also known as PNU-96391, is a compound that acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It has been shown to lack high affinity for various neuroreceptors in vitro, with Ki values of 447 and 1305 nM for D2 and D3 receptors respectively .
Mode of Action
OSU-6162 hydrochloride interacts with its targets, the D2 and 5-HT2A receptors, in a unique way. It acts as a dopamine stabilizer, meaning it can stimulate or inhibit dopaminergic signaling depending on the dopaminergic tone . This compound has been proposed to act as a partial dopamine receptor agonist or as an antagonist with both dopamine and behavioral stabilizing activity .
Biochemical Pathways
The compound’s interaction with D2 and 5-HT2A receptors influences several biochemical pathways. It has been shown to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes, which are associated with further increases in the antagonistic A2AR-D2R interactions .
Result of Action
The molecular and cellular effects of OSU-6162 hydrochloride’s action are significant. It has been found to induce stabilizing effects on psychomotor function in behavioral tests without inducing hypolocomotion or catalepsy . Furthermore, it has been shown to have antipsychotic, anti-addictive, and anti-Parkinsonian effects in animal studies .
Action Environment
It has been shown that the compound’s effects can be modulated in the context of cocaine self-administration, suggesting that its action, efficacy, and stability may be influenced by the presence of other substances .
Biochemical Analysis
Biochemical Properties
Osu 6162 hydrochloride acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It lacks high affinity for various neuroreceptors in vitro . It exhibits high D2 receptor occupancy in vivo and is highly active on dopamine synthesis and turnover .
Cellular Effects
This compound has been shown to have dual effects on behavior, stimulating locomotor activity in ‘low activity’ animals and inhibiting locomotor activity in ‘high activity’ animals . It has also been found to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .
Molecular Mechanism
This compound acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It has been suggested that this compound, via its high affinity for the Sigma1R, may increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .
Dosage Effects in Animal Models
In animal models, both enantiomers of this compound had dual effects on behavior, stimulating locomotor activity in ‘low activity’ animals and inhibiting locomotor activity in ‘high activity’ animals .
Preparation Methods
The synthesis of OSU 6162 hydrochloride involves a palladium-catalyzed aryl cross-coupling reaction between bromosulfone and pyridyl borane . Initially, the reaction is conducted in tetrahydrofuran/aqueous hydroxide, yielding the free base or hydrochloride salt in reproducible 80% yield . By changing the solvent to toluene and the base to carbonate, the yield can be increased to 92-94% on a large scale . The success of this reaction is critically dependent on the bulk source of the pyridyl borane coupling partner .
Chemical Reactions Analysis
OSU 6162 hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether intermediate can be oxidized with meta-chloroperoxybenzoic acid to form the sulfone.
Substitution: The compound can participate in substitution reactions, particularly involving the piperidine ring.
Common reagents used in these reactions include palladium catalysts, tetrahydrofuran, aqueous hydroxide, toluene, and carbonate . Major products formed from these reactions include the free base, hydrochloride salt, and sulfone derivatives .
Scientific Research Applications
OSU 6162 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying aryl cross-coupling reactions and dopamine receptor interactions.
Biology: The compound is utilized in research on dopamine and serotonin receptor modulation.
Medicine: This compound shows potential in treating neurological disorders such as Parkinson’s disease, schizophrenia, and cocaine addiction
Industry: It is used in the development of new pharmaceuticals targeting dopamine and serotonin receptors.
Comparison with Similar Compounds
OSU 6162 hydrochloride is similar to other dopamine stabilizers such as pridopidine and flumexadol . it has a unique profile due to its partial agonist activity at both dopamine D2 and serotonin 5-HT2A receptors . This dual receptor activity distinguishes it from other compounds that may only target one receptor type.
Similar Compounds
- Pridopidine
- Flumexadol
- LPH-5
- PF-219,061
Properties
IUPAC Name |
(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGVHZVBREXAD-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431531 | |
Record name | OSU 6162 HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156907-84-5 | |
Record name | Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156907-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | OSU-6162 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156907845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OSU 6162 HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156907-84-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OSU-6162 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SBJBUJW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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